Ornithine Sulfonamide

CAS No.: 110414-90-9

Cat. No.: VC16043944

Molecular Formula: C20H24N2O6S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110414-90-9 |

|---|---|

| Molecular Formula | C20H24N2O6S |

| Molecular Weight | 420.5 g/mol |

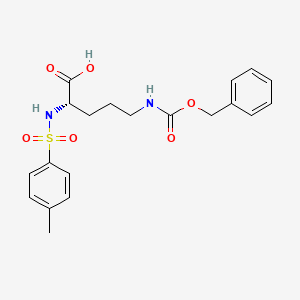

| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |

| Standard InChI Key | OZSAGZLRQMVNHG-SFHVURJKSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Ornithine sulfonamide, systematically named , features a stereospecific L-ornithine core modified at the α-amino and δ-amino positions . The sulfonamide moiety () substitutes the α-amino group, while a benzyloxycarbonyl (Cbz) group protects the δ-amino residue. X-ray crystallographic data confirm the tetrahedral geometry of the sulfonamide sulfur atom, which participates in hydrogen-bonding networks with proximal amino acid residues in enzyme active sites .

Stereochemical Configuration

The chiral center at carbon 2 adopts an -configuration, as determined by the Cahn-Ingold-Prelog priority rules . This stereochemistry is critical for molecular recognition in biological systems, as demonstrated in arginase inhibition studies where enantiomeric analogs showed reduced binding affinities .

Spectroscopic Characterization

-

UV-Vis Spectroscopy: A at 268 nm corresponds to the phenylsulfonyl chromophore .

-

FTIR Analysis: Key absorptions include at 1160 cm (asymmetric) and 1360 cm (symmetric), alongside at 1720 cm for the carboxylic acid group .

-

NMR Data: NMR (DMSO-) reveals doublets for the aromatic protons ( 7.45–7.75 ppm) and a multiplet for the methylene groups ( 3.10–3.45 ppm) .

Computational Descriptors

PubChem-derived computed properties provide insights into solubility and reactivity (Table 1) :

Table 1: Computed Physicochemical Properties of Ornithine Sulfonamide

| Property | Value |

|---|---|

| XLogP3 | 2.8 |

| Topological Polar SA | 130 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 11 |

The relatively low hydrophilicity () suggests moderate membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .

Synthetic Methodologies

Stepwise Protection and Sulfonylation

The synthesis involves sequential protection of ornithine’s amino groups followed by sulfonamide formation (Figure 1) :

-

δ-Amino Protection: Treat L-ornithine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

-

α-Amino Sulfonylation: React the Cbz-protected intermediate with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base.

-

Carboxylic Acid Deprotection: Hydrolyze the tert-butyl ester using trifluoroacetic acid (TFA).

Figure 1: Synthetic route to ornithine sulfonamide .

Yield Optimization

Reaction yields (typically 60–75%) depend on stoichiometric control of TsCl and rigorous exclusion of moisture . Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) affords the product in >95% purity .

Biological Activity and Mechanism

Arginase Inhibition

Ornithine sulfonamide derivatives exhibit micromolar inhibition () against human arginase I by displacing the bridging hydroxide ion in the binuclear manganese cluster . X-ray crystallography (PDB: 1T4P) shows the sulfonamide nitrogen coordinates both Mn ions, mimicking the tetrahedral intermediate in arginine hydrolysis (Figure 2) .

Figure 2: Binding mode in arginase I active site (2.8 Å resolution) .

Serum Albumin Interactions

Molecular docking simulations predict moderate binding affinity () to bovine serum albumin (BSA) via subdomain IIA, involving hydrophobic contacts with Trp213 and hydrogen bonds with Arg194 . This interaction may influence pharmacokinetic profiles by prolonging plasma half-life.

Applications in Drug Development

Transition-State Analogs

The sulfonamide’s tetrahedral geometry and metal-coordinating capacity make it a scaffold for inhibitors of binuclear metalloenzymes (e.g., urease, phosphatase) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume